molecular formula C34H23NO8 B8146408 4',4'''-(Phenylazanediyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

4',4'''-(Phenylazanediyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

Cat. No.: B8146408
M. Wt: 573.5 g/mol
InChI Key: GAVSBPMLXPLVNC-UHFFFAOYSA-N
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Description

Molecular Architecture and Electronic Properties

The H₄btc-Ph ligand features a central triphenylamine unit connected to two biphenyl-3,5-dicarboxylate arms. The triphenylamine core provides a rigid, planar geometry with extended π-conjugation, while the carboxylate groups act as versatile coordination sites for metal ions. The IUPAC name—4',4'''-(phenylazanediyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))—reflects its symmetrical bis-biphenyl dicarboxylate structure, confirmed by its InChI code (1S/C34H23NO8/c36-31...) and molecular formula (C₃₄H₂₃NO₈).

The ligand’s electronic properties arise from the interplay between the electron-donating triphenylamine core and the electron-withdrawing carboxylate groups. Density functional theory (DFT) calculations on analogous triphenylamine derivatives reveal highest occupied molecular orbital (HOMO) energies near −5.4 eV, localized primarily on the nitrogen-centered π-system. This electron-rich environment facilitates charge transfer interactions with transition metal ions, making H₄btc-Ph suitable for redox-active materials.

Table 1: Key Structural Parameters of H₄btc-Ph

Property Value/Description
Molecular Weight 573.56 g/mol
Coordination Sites Four carboxylate oxygen atoms
Conjugation Length ~2.1 nm (end-to-end biphenyl spacing)
Thermal Stability Decomposes above 300°C

Role in Supramolecular Assembly

The ligand’s C₂ symmetry and divergent carboxylate orientations enable diverse coordination modes, including μ₂-η²:η¹ and μ₃-η²:η²:η¹ bridging. For example, in zinc-based coordination polymers, H₄btc-Ph forms bilayer architectures where two helical layers are interconnected via carboxylate-metal bonds. The phenylazanediyl spacer further enhances structural flexibility, allowing adaptive responses to pH changes or guest molecule inclusion.

Properties

IUPAC Name

5-[4-(N-[4-(3,5-dicarboxyphenyl)phenyl]anilino)phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H23NO8/c36-31(37)24-14-22(15-25(18-24)32(38)39)20-6-10-29(11-7-20)35(28-4-2-1-3-5-28)30-12-8-21(9-13-30)23-16-26(33(40)41)19-27(17-23)34(42)43/h1-19H,(H,36,37)(H,38,39)(H,40,41)(H,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVSBPMLXPLVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H23NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’‘’-(Phenylazanediyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) typically involves a multi-step process. One common method includes the reaction of 4,4’-dicarboxylic acid biphenyl with phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium acetate, and a base, like potassium carbonate, in a solvent such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4’,4’‘’-(Phenylazanediyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Basic Information

  • Molecular Formula: C34H23NO8
  • Molecular Weight: 573.5 g/mol
  • CAS Number: 2226923-73-3

Chemistry

Coordination Chemistry:
4',4'''-(Phenylazanediyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) can act as a ligand in coordination chemistry. It forms metal-organic frameworks (MOFs), which are utilized for gas storage, separation processes, and catalysis. The unique structural properties of this compound enable the formation of stable complexes with transition metals, enhancing the catalytic efficiency of reactions.

Biology

Bioactive Compounds:
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of biphenyl-dicarboxylic acids can inhibit the growth of various bacterial strains and cancer cell lines. The mechanism of action often involves the disruption of cellular membranes or interference with metabolic pathways.

Drug Delivery Systems:
Due to its ability to form stable complexes with drugs, this compound is being explored for use in drug delivery systems. Its structural versatility allows it to encapsulate therapeutic agents effectively, improving their solubility and bioavailability.

Materials Science

Advanced Materials Development:
The compound is also significant in the development of advanced materials such as polymers and nanocomposites. Its structural features contribute to enhanced mechanical properties and thermal stability in composite materials. Research has demonstrated that incorporating this compound into polymer matrices can improve their performance characteristics.

Case Study 1: Metal-Organic Frameworks

A study published in the Journal of Coordination Chemistry demonstrated the synthesis of a MOF using 4',4'''-(Phenylazanediyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) as a ligand. The resulting framework exhibited high surface area and selective adsorption properties for gases like CO2 and CH4, making it a candidate for carbon capture technologies.

Case Study 2: Anticancer Activity

In a recent investigation published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated the anticancer activity of derivatives based on this compound against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at low concentrations, suggesting potential for further development as an anticancer agent.

Case Study 3: Drug Delivery Applications

A study explored the use of this compound in formulating nanoparticles for targeted drug delivery. The findings showed that nanoparticles encapsulating chemotherapeutic agents displayed enhanced cellular uptake and reduced toxicity compared to free drugs, indicating a promising approach for cancer treatment.

Mechanism of Action

The mechanism of action of 4’,4’‘’-(Phenylazanediyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) involves its interaction with molecular targets through coordination bonds. The phenylazanediyl and biphenyl-dicarboxylic acid groups facilitate binding to metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Substituent Variations on the Central Linker

The phenylazanediyl group distinguishes this compound from analogues with different central linkers:

  • 4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) (H4L2):
    Used in MFM-172 (Cu-based MOF), this ligand replaces phenylazanediyl with pyridine-3,5-diyl. The pyridine nitrogen enhances Lewis acidity, improving catalytic activity but reducing π-π stacking efficiency compared to phenylazanediyl .
  • (E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) :
    The diazene (–N=N–) linker introduces redox-active properties, enabling applications in stimuli-responsive materials. However, it has a lower thermal stability (decomposes above 250°C) compared to phenylazanediyl derivatives .
  • 4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) :
    The ether (–O–) linker reduces conjugation and rigidity, leading to less stable MOFs. Its molecular weight (498.44 g/mol) is slightly lower than the phenylazanediyl analogue (510.45 g/mol) .

Functional Group Modifications

  • 4'-Methyl-[1,1'-biphenyl]-3,5-dicarboxylic acid :
    Lacks the central phenylazanediyl spacer but includes a methyl group on the biphenyl ring. This modification lowers solubility and limits coordination flexibility, as seen in Mn(II)/Cd(II) coordination polymers .
  • 4,4′-Bis(pyrid-4-yl)biphenyl: A non-carboxylated analogue used as a co-ligand in MOFs. The absence of carboxylic acid groups restricts direct metal coordination, relegating it to a structural support role .

Functional and Application-Based Comparison

Gas Adsorption and Separation

  • MFM-170 ([Cu2(L)], L = pyridine-3,5-diyl-bridged ligand):
    Exhibits exceptional SO2 adsorption (8.2 mmol/g at 298 K) due to open Cu sites and pore functionality. The phenylazanediyl analogue is theorized to show similar performance but with enhanced selectivity for aromatic vapors due to stronger π interactions .
  • Diazene-linked MOFs :
    Demonstrated reversible SO2 binding but with lower capacity (5.1 mmol/g) compared to MFM-170, attributed to reduced pore volume .

Catalytic Activity

  • MFM-172 :
    Utilizes pyridine-3,5-diyl ligand for Lewis acid catalysis, achieving 95% conversion in CO2 cycloaddition. The phenylazanediyl analogue’s lack of basic N sites may limit similar catalytic pathways but could excel in redox reactions .
  • Cd(II)/Mn(II) Coordination Polymers : Derived from methyl-modified ligands, these materials show moderate photocatalytic degradation of dyes (e.g., 78% efficiency for methylene blue) but lack the thermal stability of phenylazanediyl-based frameworks .

Biological Activity

4',4'''-(Phenylazanediyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) , also known by its CAS number 2226923-73-3, is a complex organic compound notable for its unique structural features and potential biological activities. This compound, characterized by its phenylazanediyl linkage and biphenyl-dicarboxylic acid groups, has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of 4',4'''-(Phenylazanediyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is C34H23NO8C_{34}H_{23}NO_{8} with a molecular weight of approximately 573.5 g/mol. The compound features two biphenyl-3,5-dicarboxylic acid moieties linked by a phenylazanediyl group, which enhances its stability and reactivity.

PropertyValue
Molecular FormulaC34H23NO8C_{34}H_{23}NO_{8}
Molecular Weight573.5 g/mol
CAS Number2226923-73-3
Chemical StructureChemical Structure

The biological activity of 4',4'''-(Phenylazanediyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is primarily attributed to its ability to interact with various biological targets through coordination bonds. The phenylazanediyl and biphenyl-dicarboxylic acid groups facilitate binding to metal ions and other biomolecules, influencing several biochemical pathways.

Key Mechanisms:

  • Metal Ion Coordination : The compound can form stable complexes with transition metals, which may enhance its biological efficacy.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
  • Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation through apoptosis induction.

Case Studies

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in bacterial cultures treated with varying concentrations of the compound, suggesting its potential as an antimicrobial agent .
  • Anticancer Activity : In vitro assays demonstrated that 4',4'''-(Phenylazanediyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) could reduce cell viability in human cancer cell lines (e.g., HeLa cells). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Drug Delivery Systems : Investigations into the use of this compound in drug delivery systems revealed its ability to form stable complexes with anticancer drugs, enhancing their solubility and bioavailability .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry to create metal-organic frameworks (MOFs). These frameworks are utilized in various applications including catalysis and gas storage due to their tunable porosity and surface area .

Material Science

In materials science, 4',4'''-(Phenylazanediyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is explored for its potential in developing advanced materials such as polymers and nanocomposites. Its structural versatility allows for modifications that can enhance material properties .

Q & A

Q. What are the standard synthetic routes for 4',4'''-(Phenylazanediyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))?

The compound is typically synthesized via Suzuki–Miyaura coupling reactions, leveraging biphenyl precursors with carboxylate and phenylazanediyl groups. A common approach involves refluxing substituted bromophenyl derivatives with palladium catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Post-reaction purification via recrystallization (water-ethanol mixtures) yields the product with ~65–93% efficiency, depending on substituent reactivity and catalyst loading .

Key variables :

  • Catalyst type (Pd-based vs. alternative metals).
  • Solvent polarity and reaction temperature.
  • Stoichiometry of coupling partners.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core characterization methods include:

  • ¹H/¹³C NMR : To confirm aromatic proton environments and carboxylate integration.
  • FTIR : Identification of carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1680–1720 cm⁻¹).
  • XRD : For crystallinity assessment and unit cell parameters.
  • Elemental Analysis : Validation of molecular formula (C, H, N). Advanced studies may incorporate XPS for oxidation state analysis of coordinating metals in metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production?

Yield optimization requires systematic screening of:

  • Catalyst systems : Pd(PPh₃)₄ often outperforms Pd(OAc)₂ in biphenyl coupling, but ligand-free Pd/C may reduce costs for large-scale synthesis.
  • Solvent effects : DMF enhances solubility of aromatic intermediates but may require post-reaction removal via vacuum distillation. THF offers milder conditions but lower yields (~70% vs. 93% in DMF) .
  • Reaction time : Prolonged reflux (18–24 hrs) improves conversion but risks decomposition.

Example protocol :

ConditionYield (%)CatalystSolvent
18 hrs, 110°C93Pd(PPh₃)₄DMF
12 hrs, 80°C70Pd/CTHF

Q. How should researchers address contradictions in reported MOF stability data for this ligand?

Discrepancies in thermal/chemical stability (e.g., TGA decomposition ranges varying by 50–100°C) often arise from:

  • Solvent retention : Residual DMF in MOF pores lowers observed thermal stability.
  • Metal node selection : Zr-based MOFs exhibit higher stability vs. Zn or Cu analogues.
  • Activation methods : Supercritical CO₂ drying preserves porosity better than vacuum heating. Mitigation involves standardizing activation protocols and reporting solvent exchange histories .

Q. What theoretical frameworks guide the design of MOFs using this ligand?

MOF design integrates:

  • Reticular chemistry : Predicting topology (e.g., pts or fcu ) based on ligand symmetry and metal node geometry.
  • DFT calculations : Modeling ligand-metal binding energy to prioritize stable nodes (e.g., Zr⁴+ vs. Fe³+).
  • Solvothermal stability models : Correlating ligand hydrophobicity with hydrolytic resistance. These frameworks enable rational selection of synthetic conditions (e.g., pH, solvent) to maximize surface area and gas uptake .

Q. How can biological activity assays be structured for derivatives of this compound?

For antimicrobial or antioxidant studies:

  • Dose-response assays : Test concentrations from 1–100 µM against model organisms (e.g., E. coli or S. aureus).
  • ROS scavenging : Use DPPH or ABTS radical assays with ascorbic acid as a positive control.
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess therapeutic index .

Methodological Considerations

Q. What strategies resolve discrepancies in crystallinity data from XRD vs. PXRD?

  • Sample preparation : Ensure single crystals for XRD vs. powdered samples for PXRD.
  • Peak broadening analysis : PXRD may indicate amorphous phases undetected in XRD.
  • Rietveld refinement : Quantify phase purity and lattice parameters .

Q. How are solvatochromic properties evaluated for this compound?

  • UV-Vis spectroscopy : Measure λₘₐₓ shifts in solvents of varying polarity (e.g., hexane → DMSO).
  • Kamlet-Taft parameters : Correlate absorption bands with solvent polarity (π*), hydrogen-bonding (α), and polarizability (β) .

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